N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide
CAS No.: 2034305-67-2
Cat. No.: VC7497541
Molecular Formula: C26H23N3O
Molecular Weight: 393.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034305-67-2 |
|---|---|
| Molecular Formula | C26H23N3O |
| Molecular Weight | 393.49 |
| IUPAC Name | 3,3-diphenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C26H23N3O/c30-26(18-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-19-20-11-16-28-25(17-20)23-12-14-27-15-13-23/h1-17,24H,18-19H2,(H,29,30) |
| Standard InChI Key | RGBWVEHTYWTOQN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound consists of a central propanamide backbone (CH2CH2CONH-) substituted with two phenyl groups at the 3-position and a [2,4'-bipyridin]-4-ylmethyl group attached to the amide nitrogen. The bipyridine system comprises two pyridine rings connected via a single bond between the 2- and 4'-positions, creating a conjugated π-system with potential metal-binding capabilities.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 3,3-Diphenyl-N-[(6-pyridin-4-ylpyridin-2-yl)methyl]propanamide |
| Molecular Formula | C29H26N4O |
| Molecular Weight | 446.55 g/mol |
| SMILES | C1=CC=NC(=C1)C2=CC=NC=C2CNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4) |
| Topological Polar Surface Area | 70.6 Ų (estimated) |
The bipyridine moiety’s nitrogen atoms at positions 1 and 3' enable chelation of transition metals, a feature exploited in catalytic and materials science applications. The diphenylpropanamide group introduces steric bulk and lipophilicity, which may influence solubility and membrane permeability in biological systems.
Synthesis and Derivative Chemistry
Synthetic Pathways
While no explicit synthesis protocol exists for N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide, analogous compounds suggest a multi-step approach:
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Bipyridine Synthesis: Coupling of 2-bromopyridine with 4-pyridylboronic acid via Suzuki-Miyaura cross-coupling to form 2,4'-bipyridine.
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Propanamide Preparation: Reaction of 3,3-diphenylpropanoic acid with thionyl chloride to generate the acyl chloride, followed by amidation with 2,4'-bipyridin-4-ylmethanamine .
Critical challenges include avoiding undesired side reactions during bipyridine functionalization and ensuring regioselective amidation. Chromatographic purification is likely required to isolate the target compound from byproducts.
Table 2: Comparison with Structural Analogs
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s solubility profile remains uncharacterized, but predictions based on structural analogs suggest:
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Lipophilicity: High logP (~4.2) due to aromatic rings and limited polar groups, indicating preferential partitioning into organic phases .
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Aqueous Solubility: Likely <1 mg/mL at 25°C, necessitating solubilization agents (e.g., DMSO) for in vitro studies.
Stability Considerations
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Thermal Stability: Decomposition expected above 200°C based on pyridine and amide bond thermolysis thresholds .
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Photochemical Sensitivity: Conjugated bipyridine system may undergo [2+2] cycloaddition under UV light, requiring amber storage vials.
Research Gaps and Future Directions
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Synthetic Optimization: Development of high-yield routes with minimal purification steps.
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Characterization Studies: X-ray crystallography to resolve solid-state conformation and metal-binding geometry.
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Biological Screening: In vitro assays against cancer cell lines and microbial pathogens to identify lead compounds.
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